molecular formula C17H12F3NO2 B2588545 N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide CAS No. 338419-97-9

N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2588545
CAS No.: 338419-97-9
M. Wt: 319.283
InChI Key: GREROSRAQKRQLN-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic small molecule based on the 2H-chromene-3-carboxamide scaffold, a structure recognized for its significant potential in pharmaceutical and biological research. This compound is characterized by a chromene core (a benzopyran ring system) linked via a carboxamide group to a 3-(trifluoromethyl)phenyl substituent. The presence of the trifluoromethyl group is a common bioisostere that often enhances a compound's metabolic stability, lipophilicity, and binding affinity in biological systems. Recent, cutting-edge research has identified closely related N-phenyl-2H-chromene-3-carboxamide derivatives as promising novel radiation countermeasures . Studies demonstrate that the most effective compounds in this class can accelerate the recovery of peripheral blood cells in mouse models exposed to total body irradiation and alleviate damage to organs such as the small intestine, spleen, and thymus . The radioprotective mechanism is multi-faceted, involving the downregulation of pro-apoptotic proteins like p53 and the upregulation of anti-apoptotic protein Bcl-2, thereby reducing radiation-induced apoptosis . Furthermore, RNA-Sequencing analysis indicates that the primary radioprotective effects are mediated through the Wnt signaling pathway and the mitogen-activated protein kinase (MAPK) signaling pathway . Beyond radioprotection, the broader chromene (coumarin) scaffold is extensively investigated for a wide spectrum of biological activities, including potential applications as antidiabetic, anticancer, and antimicrobial agents, making it a versatile structure for hit-to-lead optimization . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2/c18-17(19,20)13-5-3-6-14(9-13)21-16(22)12-8-11-4-1-2-7-15(11)23-10-12/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREROSRAQKRQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with 2H-chromene-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

  • N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide serves as a crucial intermediate in organic synthesis. It can be utilized to create various derivatives that exhibit enhanced biological activities or novel properties. The trifluoromethyl group increases lipophilicity, facilitating better membrane permeability, which is advantageous in drug design.

Reagent in Organic Reactions

  • The compound is employed as a reagent in several organic transformations, including coupling reactions and cyclization processes. Its ability to participate in diverse chemical reactions broadens its applicability in synthetic organic chemistry.

Biological Applications

Antimicrobial Properties

  • Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

  • The compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

  • Preliminary studies suggest that this compound may possess anticancer properties. It has shown promise in inhibiting cell proliferation in certain cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Medicinal Chemistry Applications

Therapeutic Agent Development

  • Ongoing research is focused on the compound's potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it suitable for drug discovery initiatives aimed at treating conditions such as cancer and infectious diseases .

Structure-Activity Relationship Studies

  • Structure-activity relationship (SAR) analyses have been conducted to understand the molecular determinants of activity related to this compound and its analogues. These studies aim to optimize the efficacy and selectivity of the compound for specific biological targets .

Industrial Applications

Material Development

  • In industrial settings, this compound is being explored for the development of new materials with unique properties such as high thermal stability and resistance to degradation. This could lead to advancements in polymer science and materials engineering .

Data Tables

Application Area Details
Chemical SynthesisBuilding block for complex molecules; reagent in organic reactions
Biological ActivityAntimicrobial, anti-inflammatory, anticancer
Medicinal ChemistryPotential therapeutic agent; SAR studies
Industrial ApplicationsDevelopment of new materials with enhanced properties

Case Studies

  • Antimicrobial Activity Study
    • A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition compared to control groups, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Mechanism Investigation
    • Research focused on the compound's mechanism of action revealed that it inhibits key inflammatory mediators, providing insights into its therapeutic potential for treating inflammatory diseases.
  • SAR Analysis for Anticancer Activity
    • A comprehensive SAR analysis was conducted on various analogues of this compound, leading to the identification of more potent derivatives that exhibited enhanced anticancer activity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Chromene Substituents Phenyl Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound None (2H-chromene core) 3-(trifluoromethyl) C₁₇H₁₂F₃NO₂ 343.28 (calc.) High lipophilicity; commercial availability
6-Methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide 6-methoxy, 2-oxo 3-(trifluoromethyl) C₁₈H₁₂F₃NO₄ 387.29 (reported) Enhanced hydrogen bonding; screening compound
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 6-ethyl, 4-oxo (4H-chromene) 3-(trifluoromethyl) C₁₉H₁₆F₃NO₃ 375.34 (calc.) Increased steric bulk; potential for altered reactivity
N-(3-Chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-methoxy, 2-oxo 3-chloro-2-methyl C₁₈H₁₅ClNO₄ 344.77 (calc.) Halogen substitution; possible antimicrobial activity
N-(2-Methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide 2-imino linkage 2-methoxy, 3-(trifluoromethyl) C₂₄H₁₇F₃N₂O₃ 438.40 (reported) Conjugated imino group; electronic modulation

Key Comparative Insights

Substituent Effects on Electronic Properties: The trifluoromethyl group (-CF₃) in the target compound and analogues (e.g., ) imparts strong electron-withdrawing effects, stabilizing the carboxamide bond and enhancing metabolic resistance. Oxo groups (e.g., 2-oxo in ) introduce hydrogen-bonding sites, which may influence binding affinity in enzyme inhibition assays.

Steric and Conformational Differences :

  • The 4H-chromene variant () adopts a different ring conformation compared to 2H-chromene, altering spatial accessibility for intermolecular interactions .
  • Bulky substituents like 6-ethyl () or 3-chloro-2-methylphenyl () may hinder crystallization or reduce bioavailability.

The imino derivative () exhibits a conjugated system that could enable fluorescence or photochemical applications .

Research Tools and Methodologies

  • Crystallography : Programs like SHELX () and Mercury () are critical for resolving chromene carboxamide structures and analyzing packing patterns .
  • Synthesis Optimization : highlights the use of TBTU as a coupling agent for carboxamide formation, a method applicable to the target compound .

Biological Activity

N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Biological Activity

This compound belongs to the chromene class of compounds, which are known for their diverse biological activities. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration and interaction with various biological targets . Research indicates that this compound exhibits several important biological properties:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against various pathogens. Studies have shown its efficacy against Staphylococcus pneumoniae and moderate activity against other bacteria like Pseudomonas aeruginosa and Bacillus subtilis .
  • Anti-inflammatory Properties : It may inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects .
  • Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation. For instance, it has been evaluated for cytotoxicity against breast cancer cell lines (MCF-7) and showed promising results in inhibiting tumor growth and inducing apoptosis .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. For example, it has been shown to inhibit cholinesterases, which are critical in neurodegenerative diseases .
  • Protein Binding : Molecular docking studies reveal that the trifluoromethyl group can form hydrogen and halogen bonds with amino acid residues in target proteins, enhancing binding affinity and biological activity .

Antimicrobial Activity Study

In a study examining various derivatives of chromene compounds, this compound was found to possess strong antibacterial properties. It exhibited high activity against Staphylococcus pneumoniae with an IC50 value indicating effective inhibition at low concentrations .

Anticancer Activity Evaluation

In vitro studies on MCF-7 breast cancer cells revealed that the compound significantly inhibited cell proliferation. The observed IC50 values were indicative of its potential as an anticancer agent. Further investigations into its mechanism indicated that it induces apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsIC50 ValuesReferences
AntibacterialStaphylococcus pneumoniaeLow µM range
Pseudomonas aeruginosaModerate activity
Anti-inflammatoryCOX and LOX enzymesNot specified
AnticancerMCF-7 breast cancer cellsLow µM range

Q & A

Basic: What are the key considerations in synthesizing N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the chromene backbone followed by carboxamide coupling. Critical factors include:

  • Protecting groups : To prevent unwanted side reactions at reactive sites like the trifluoromethylphenyl moiety during intermediate steps .
  • Reaction conditions : Temperature (e.g., controlled heating to 60–80°C), solvent choice (e.g., DMF or dichloromethane for solubility), and catalysts (e.g., DMAP for amide bond formation) to optimize yield and purity .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation relies on:

  • X-ray crystallography : Using programs like SHELXL for refinement, particularly for resolving stereochemistry (e.g., confirming the (2Z) configuration of the imine group) .
  • Spectroscopic methods :
    • NMR : ¹H/¹³C NMR to identify aromatic protons, trifluoromethyl groups, and carboxamide linkages.
    • Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Methodological approaches include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling, while non-polar solvents improve stability of intermediates .
  • Catalyst selection : Pd-based catalysts for cross-coupling reactions or Lewis acids (e.g., ZnCl₂) for cyclization steps .
  • Kinetic monitoring : Techniques like TLC or HPLC to track reaction progress and adjust parameters in real time .

Advanced: What computational methods predict the compound's pharmacokinetics and bioactivity?

Answer:

  • Molecular docking : To model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock .
  • ADMET prediction : Tools like SwissADME assess absorption, distribution, and toxicity based on descriptors like LogP (lipophilicity) and topological polar surface area .
  • QSAR modeling : Correlating structural features (e.g., electron-withdrawing trifluoromethyl groups) with observed antimicrobial or anticancer activity .

Advanced: How do structural modifications influence biological activity?

Answer:

  • Substituent effects :
    • Trifluoromethyl group : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
    • Chlorophenyl vs. methylphenyl : Modulates electron density, altering reactivity in redox-mediated pathways .
  • Case study : Analogues with nitro groups (e.g., at position 6 of the chromene) show enhanced anticancer activity but reduced solubility, requiring formulation adjustments .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., MTT vs. ATP-based viability tests) .
  • Purity verification : Impurities >95% via HPLC are critical; contaminants like unreacted intermediates may skew results .
  • Structural confirmation : Re-examining crystallographic data to rule out polymorphic forms or stereochemical errors .

Advanced: What challenges arise in crystallographic refinement for this compound?

Answer:

  • Data quality : High-resolution (<1.0 Å) data is preferred but may require synchrotron sources. SHELXL handles twinning or disordered regions common in flexible chromene systems .
  • Hydrogen bonding : Accurately modeling interactions between the carboxamide and trifluoromethyl groups using restraints in refinement software .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Answer:

  • Enzyme inhibition : The compound competitively inhibits cyclooxygenase-2 (COX-2) by binding to the active site, as shown via fluorescence quenching assays .
  • DNA intercalation : Chromene derivatives intercalate into DNA grooves, confirmed by UV-Vis hypochromicity and molecular dynamics simulations .

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